N-Methoxy-N-methyl-2-oxopropanamide
Description
N-Methoxy-N-methyl-2-oxopropanamide (CAS: 914220-85-2, molecular formula: C₅H₉NO₃) is a specialized organic compound characterized by its methoxy-methylamide substituent and a ketone group. It is primarily utilized in synthetic organic chemistry as a precursor or intermediate for pharmaceuticals and agrochemicals due to its reactivity and structural versatility . The compound is commercially available in quantities ranging from 100 mg to 1 g, with applications in laboratory-scale synthesis and industrial manufacturing .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-oxopropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)5(8)6(2)9-3/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWNYNLFHKXQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652221 | |
| Record name | N-Methoxy-N-methyl-2-oxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914220-85-2 | |
| Record name | N-Methoxy-N-methyl-2-oxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxy-N-methyl-2-oxopropanamide can be synthesized through the diazotization reaction of N-methoxy-N-methylacetamide methanesulfonic acid . The process involves reacting N-methoxy-N-methylacetamide with sodium nitrite, followed by the addition of an acid to yield the target compound. The reaction is then purified to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-2-oxopropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines and alcohols
Substitution: Various substituted amides and esters
Scientific Research Applications
N-Methoxy-N-methyl-2-oxopropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-2-oxopropanamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-Methoxy-N-methyl-2-oxopropanamide, highlighting differences in functional groups, synthesis routes, and applications:
Functional Group Analysis
- Ketone vs. Amine/Thioamide: The ketone group in this compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in aldol condensations).
- Steric Effects : The 2,2-dimethyl substituents in N-Methoxy-2,2-dimethylpropanamide reduce conformational flexibility, impacting its solubility and reactivity compared to the less hindered this compound .
Biological Activity
N-Methoxy-N-methyl-2-oxopropanamide, with the CAS number 914220-85-2, is an organic compound notable for its potential biological activity, particularly as a selective inhibitor of sirtuin enzymes, specifically SIRT2. This compound's unique structural features, including a methoxy group, a methyl group, and an oxopropanamide moiety, contribute to its chemical reactivity and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is CHNO, and it has a molecular weight of 131.13 g/mol. Its structure includes a carbonyl group adjacent to an amide, which is crucial for its interaction with biological targets and contributes to its inhibitory activity against specific enzymes.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its inhibition of SIRT2. Sirtuins are a family of proteins involved in various cellular processes, including aging and metabolism. The inhibition of SIRT2 has been linked to therapeutic possibilities in treating diseases such as cancer and neurodegenerative disorders.
The mechanism by which this compound exerts its effects involves acting as a nucleophile or electrophile in biochemical reactions. This allows it to form covalent bonds with target proteins, thereby modulating their activity. Specifically, it has been shown to induce apoptosis in cancer cells by promoting caspase-mediated pathways through SIRT2 inhibition .
Case Studies and Research Findings
- SIRT2 Inhibition : A study demonstrated that compounds similar to this compound exhibited selective inhibition against SIRT2 with IC values ranging from 0.25 µM to 0.78 µM while showing minimal inhibition towards SIRT1 and SIRT3 at higher concentrations (50 µM) . This selectivity is critical for minimizing off-target effects in therapeutic applications.
- Anti-Proliferative Effects : In vitro studies revealed that this compound could induce apoptosis in B-cell lymphoma cells, suggesting its potential utility as an anti-cancer agent . The induction of apoptosis was confirmed through Western blot analysis showing increased levels of cleaved poly(ADP-ribose) polymerase (PARP), a marker for apoptotic cell death.
- Neuroprotection : Preliminary findings have also indicated that SIRT2-selective inhibitors can provide neuroprotection in models of Parkinson's disease by mitigating alpha-synuclein toxicity, further highlighting the compound's potential in neurodegenerative conditions .
Comparative Analysis
The following table summarizes the biological activities and structural features of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy, methyl, oxopropanamide | Potential SIRT2 inhibitor |
| N-Methyl-2-oxopropanamide | Methyl, oxopropanamide | Moderate biological activity |
| N,N-Dimethylacetamide | Two methyl groups | Solvent properties |
| N-Methoxyacetamide | Methoxy group | Limited biological studies available |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
